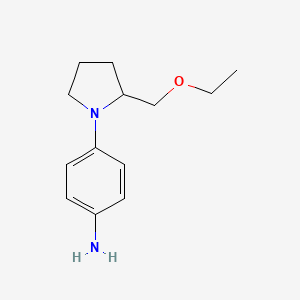
4-(2-(乙氧甲基)吡咯烷-1-基)苯胺
描述
Molecular Structure Analysis
The molecular structure of “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline” consists of a pyrrolidine ring attached to an aniline group via an ethoxymethyl group . The InChI code for this compound is 1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10,13H2 .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline” include a molecular weight of 220.31 g/mol. The compound is likely to be a liquid or solid at room temperature . Unfortunately, specific information about its boiling point, melting point, and solubility is not available.科学研究应用
吡咯烷酮衍生物的合成和表征
通过一锅法合成高度取代的吡咯烷酮衍生物的有效方法已经开发出来,其中涉及苯胺的反应。该研究侧重于合成、晶体结构和密度泛函理论研究,突出了吡咯烷酮衍生物的有趣化学性质在材料科学和药物设计中的潜在应用。这可能暗示了与“4-(2-(乙氧甲基)吡咯烷-1-基)苯胺” (Ahankar et al., 2021) 等化合物的合成或研究相关的方法。
氟化合物的抗菌活性
描述了与萘啶酸相关的新氟化合物的合成研究,这些化合物具有广谱抗菌活性。合成过程涉及与苯胺的反应,暗示了具有苯胺组分的化合物在抗菌应用中的潜力。这项研究可以为类似化合物的抗菌研究潜力提供见解 (Stefancich et al., 1985)。
在非线性光学和晶体结构分析中的应用
关于苯胺和共晶体形成剂之间的二元加合物用于非线性光学(NLO)应用的研究显示了苯胺衍生物在开发具有潜在电子和光子应用的新材料中的相关性。晶体结构分析在理解这些材料性质中起着至关重要的作用 (Draguta et al., 2015)。
密度泛函理论研究和分子相互作用
对苯胺衍生物的晶体结构、Hirshfeld表面和密度泛函理论分析的研究提供了对这些化合物的分子相互作用和稳定性的见解。这项研究对于理解这些化合物的电子性质以及在材料科学或制药领域的潜在应用至关重要 (Krishnan et al., 2021)。
安全和危害
生化分析
Biochemical Properties
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, the pyrrolidine ring in its structure is known to interact with enzymes involved in metabolic pathways, influencing their activity . Additionally, the aniline moiety can form hydrogen bonds with proteins, affecting their conformation and function.
Cellular Effects
The effects of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it can modulate the activity of signaling proteins, thereby affecting downstream pathways that control cell proliferation, differentiation, and apoptosis . Moreover, its impact on gene expression can result in changes in the production of key metabolic enzymes, further influencing cellular metabolism.
Molecular Mechanism
At the molecular level, 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can interact with enzyme active sites, either inhibiting or activating their catalytic functions. Additionally, the ethoxymethyl group can enhance the compound’s binding affinity by forming additional interactions with surrounding residues . These interactions can lead to changes in enzyme activity, protein conformation, and ultimately, gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished or harmful effects.
Metabolic Pathways
4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For instance, its interaction with enzymes involved in amino acid metabolism can result in altered production of essential metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins.
Subcellular Localization
The subcellular localization of 4-(2-(Ethoxymethyl)pyrrolidin-1-yl)aniline is crucial for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution.
属性
IUPAC Name |
4-[2-(ethoxymethyl)pyrrolidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-16-10-13-4-3-9-15(13)12-7-5-11(14)6-8-12/h5-8,13H,2-4,9-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKWQSUIJAYQMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chloropropan-1-one](/img/structure/B1476750.png)
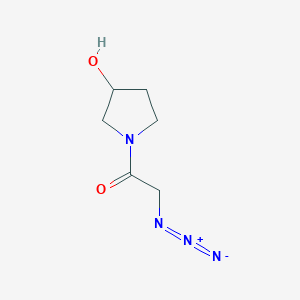

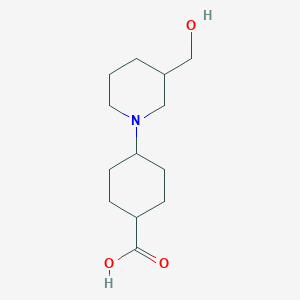

![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-chlorobutan-1-one](/img/structure/B1476756.png)
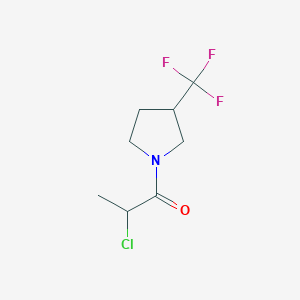

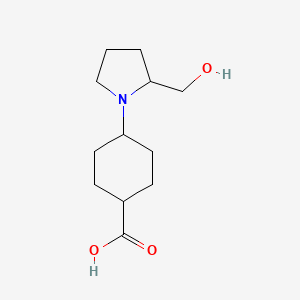
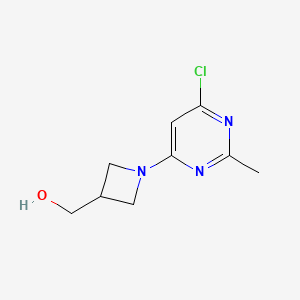
![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)propanoic acid](/img/structure/B1476768.png)
![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)
